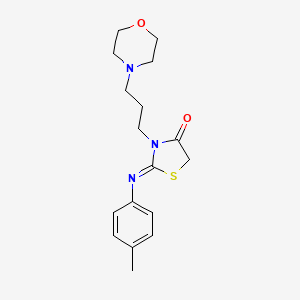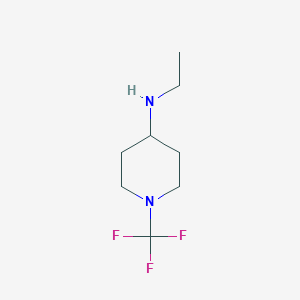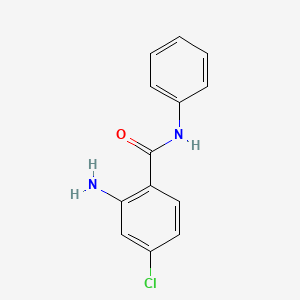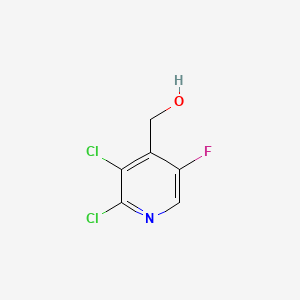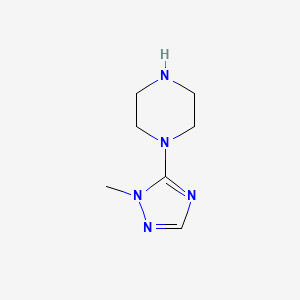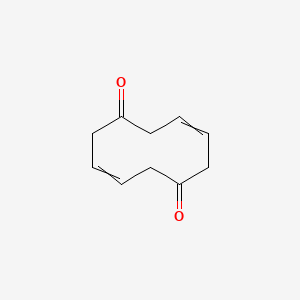
3,8-Cyclodecadiene-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Cyclodecadiene-1,6-dione is an organic compound with the molecular formula C10H12O2 It is a cyclic diketone with two double bonds located at the 3rd and 8th positions of the decane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Cyclodecadiene-1,6-dione typically involves the cyclization of appropriate precursors. One common method involves the silver ion-promoted hydrolysis and methanolysis of the bis-dibromocarbene adduct of cis,cis-cycloocta-1,5-diene. This reaction yields 3,8-dihydroxy- and 3,8-dimethoxycyclodeca-1,6-diynes, which can be further converted into this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,8-Cyclodecadiene-1,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclodecadiene derivatives.
科学研究应用
3,8-Cyclodecadiene-1,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,8-Cyclodecadiene-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone groups and double bonds allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its specific molecular targets and pathways are still needed to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
Cyclodeca-1,6-diene-3,8-diol: A related compound with hydroxyl groups instead of ketone groups.
Cyclodeca-1,6-diene-3,8-dimethoxy: A derivative with methoxy groups.
Uniqueness
3,8-Cyclodecadiene-1,6-dione is unique due to its diketone structure and the presence of double bonds at specific positions. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53578-22-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
cyclodeca-3,8-diene-1,6-dione |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-4H,5-8H2 |
InChI 键 |
SEBFSLGGWSYNLH-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC(=O)CC=CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
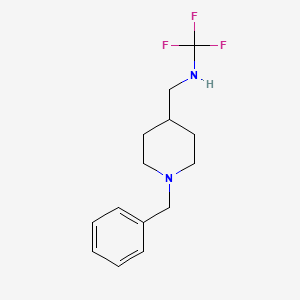

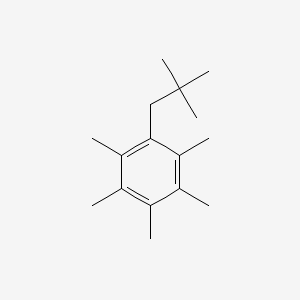
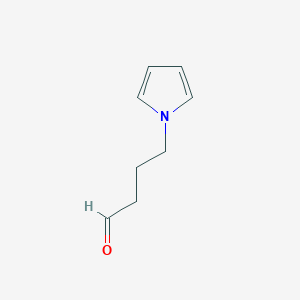
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
